

Application Note: Infrared Spectroscopy of 1,1-Dibromo-3-chloroacetone

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Compound of Interest

Compound Name: 1,1-Dibromo-3-chloroacetone

Cat. No.: B11927860

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Abstract

This document provides a detailed guide to the application of Infrared (IR) spectroscopy for the characterization of **1,1-Dibromo-3-chloroacetone**. This halogenated ketone is of interest as a potential intermediate in organic synthesis and as a disinfection byproduct in water treatment processes. This application note outlines the expected vibrational frequencies, a comprehensive experimental protocol for obtaining a high-quality IR spectrum, and a discussion of the interpretation of the spectral data.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. For **1,1-Dibromo-3-chloroacetone** ($C_3H_3Br_2ClO$), IR spectroscopy can be used to confirm the presence of the carbonyl group ($C=O$) and the carbon-halogen bonds ($C-Br$ and $C-Cl$), which are the key functional groups in the molecule. The position of the carbonyl absorption is particularly sensitive to the electronic effects of the adjacent halogen atoms.

Expected Infrared Absorption Bands

The principal vibrational frequencies for **1,1-Dibromo-3-chloroacetone** are summarized in the table below. These values are based on established group frequency correlations for halogenated ketones and related compounds. The presence of multiple electronegative halogen atoms on the α -carbons is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to a simple aliphatic ketone (typically $\sim 1715\text{ cm}^{-1}$) due to the inductive effect.

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
C-H	Asymmetric & Symmetric Stretch	2950 - 3050	Medium
C=O	Stretch	1730 - 1755	Strong
CH ₂	Scissoring	1420 - 1450	Medium
C-C	Stretch	1100 - 1300	Medium
C-Cl	Stretch	700 - 850	Strong
C-Br	Stretch	515 - 690	Strong

Experimental Protocol

This protocol details the procedure for acquiring the Fourier Transform Infrared (FTIR) spectrum of **1,1-Dibromo-3-chloroacetone** using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

Materials and Equipment:

- FTIR Spectrometer with a DTGS or MCT detector
- ATR accessory with a diamond or zinc selenide crystal
- Sample of **1,1-Dibromo-3-chloroacetone** (handle with appropriate safety precautions in a fume hood)
- Volumetric pipette or dropper

- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes
- Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

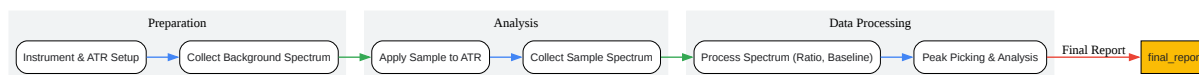
Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
 - Install the ATR accessory in the sample compartment.
- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Sample Analysis:
 - Using a pipette, carefully place a small drop of **1,1-Dibromo-3-chloroacetone** onto the center of the ATR crystal to completely cover the crystal surface.
 - Acquire the sample spectrum using the same parameters as the background scan (number of scans and resolution).
- Data Processing and Analysis:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform a baseline correction if necessary.
 - Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
 - Compare the observed peak positions with the expected values in the table above to confirm the identity and purity of the sample.
- Cleaning:
 - After analysis, carefully clean the ATR crystal by wiping the sample off with a lint-free wipe.
 - Perform a final rinse with a suitable solvent and allow it to dry.
 - Run a clean scan to ensure no sample residue remains.

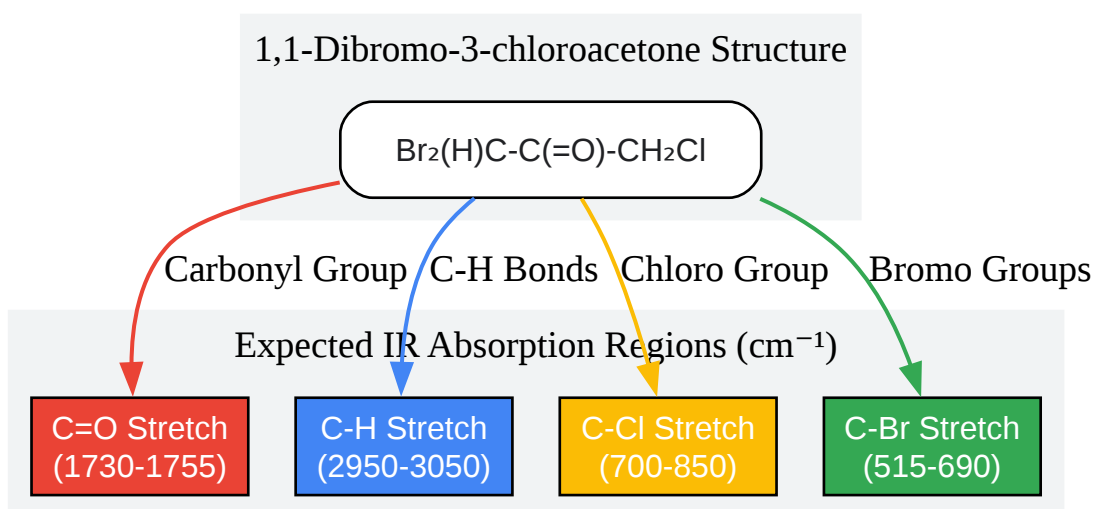
Visualization of Workflows and Relationships

To aid in the understanding of the experimental process and the molecular structure-spectrum correlation, the following diagrams are provided.



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Caption: Experimental workflow for obtaining the IR spectrum of **1,1-Dibromo-3-chloroacetone**.



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